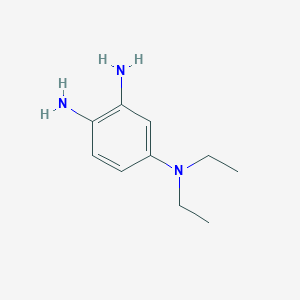

N4,N4-diethylbenzene-1,2,4-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,2,4-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBESZLACIAKKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Substituted Benzene 1,2,4 Triamines and Analogues Relevant to N4,n4 Diethylbenzene 1,2,4 Triamine

General Synthetic Pathways for Aromatic Triamines

The creation of the benzene-1,2,4-triamine (B1199461) core can be approached through several established chemical transformations. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Reductive Methods from Nitroaromatic Precursors

One of the most common and effective strategies for synthesizing aromatic amines is the reduction of corresponding nitroaromatic compounds. For a target like N4,N4-diethylbenzene-1,2,4-triamine, a logical precursor would be a dinitroaniline or a trinitrobenzene derivative.

The general transformation involves the reduction of nitro groups (-NO₂) to primary amino groups (-NH₂). A variety of reducing agents and catalytic systems can accomplish this, with the choice impacting chemoselectivity, especially when other reducible functional groups are present. researchgate.net

Common Reductive Systems:

| Reagent/Catalyst | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | A widely used industrial method. Can be highly efficient but may require pressure and specialized equipment. researchgate.netprepchem.com |

| Metal/Acid Systems | Fe/HCl, Sn/HCl, Zn/AcOH | Classical methods that are effective and inexpensive, though they generate significant metal waste. |

| Sodium Borohydride (B1222165) (NaBH₄) | Often used with a transition metal catalyst (e.g., Pd/C, NiCl₂) | A milder reducing agent, its reactivity can be tuned by catalysts and additives. researchgate.netthieme-connect.com |

| Hydrazine Hydrate (N₂H₄·H₂O) | Used with catalysts like Fe₂O₃ or Pd/C | Offers a good alternative to high-pressure hydrogenation. |

| Ammonium (B1175870) Formate (B1220265) (HCOONH₄) | Used as an in situ source of hydrogen with a catalyst like Pd/C | A convenient and effective transfer hydrogenation method. jocpr.com |

For instance, 1,2,4-triaminobenzene itself can be synthesized via the catalytic hydrogenation of 2,4,4'-trinitroazobenzene using a Platinum(IV) oxide (PtO) catalyst. prepchem.com A more direct route to the triamine core would involve the catalytic hydrogenation of 1,3-dichloro-4,6-dinitrobenzene (B1585067) to form 4,6-dinitro-1,3-phenylenediamine, followed by further hydrogenation to yield the triaminobenzene product. researchgate.net

Amination Reactions on Functionalized Benzene (B151609) Scaffolds

Directly introducing amino groups onto a benzene ring, known as amination, provides an alternative synthetic route. These methods can involve nucleophilic aromatic substitution (SNAr) or modern cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. fishersci.ityoutube.com It allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. thieme-connect.comacsgcipr.org To construct a triamine, this could be applied in a stepwise fashion. For example, a dihalo-nitrobenzene could be sequentially aminated. The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which must be carefully selected to optimize the catalytic cycle of oxidative addition and reductive elimination. youtube.comacsgcipr.org

Nucleophilic Aromatic Substitution (SNAr): This method is viable if the benzene ring is activated by strongly electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (like a halide). For example, 1,3-dichloro-4,6-dinitrobenzene can undergo double ammonolysis, where ammonia (B1221849) displaces the chloride ions, to produce 4,6-dinitro-1,3-phenylenediamine. researchgate.net

Stepwise Alkylation of Primary and Secondary Amino Groups

Once a precursor with the desired primary amino groups is synthesized (e.g., 1,2,4-triaminobenzene), the N,N-diethyl group must be installed selectively. Direct alkylation of amines with alkyl halides is a fundamental method, but it is often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. jocpr.comfishersci.it

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. organic-chemistry.org This one-pot reaction typically involves the condensation of an amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. researchgate.netjocpr.com

A plausible sequence for the synthesis of this compound could be:

Start with 4-nitroaniline.

Perform a reductive amination with acetaldehyde (B116499) and a suitable reducing agent to form N,N-diethyl-4-nitroaniline.

Introduce a second nitro group at the 2-position via regioselective nitration.

Reduce the two nitro groups to yield the final product, this compound.

Various reducing agents can be used for reductive amination, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and α-picoline-borane. thieme-connect.comorganic-chemistry.org Catalytic systems using Pd/C with an in situ hydrogen source like ammonium formate are also highly effective and environmentally benign. jocpr.com

Challenges and Considerations in Regioselective Synthesis of Polysubstituted Anilines

The synthesis of a specific isomer like this compound is complicated by the challenge of regioselectivity. The directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles or the viability of nucleophilic substitution.

Electrophilic Substitution: The amino group (-NH₂) and its alkylated derivatives (-NR₂) are powerful ortho-, para-directing and activating groups. Conversely, the nitro group (-NO₂) is a strong meta-directing and deactivating group. When multiple, and often conflicting, directing groups are present on the ring, mixtures of products are common.

Nitration of N,N-Dialkylanilines: The nitration of N,N-diethylaniline presents a classic regioselectivity problem. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the basic nitrogen atom is protonated to form an anilinium ion (-NHEt₂⁺). stackexchange.comyoutube.com This protonated group is strongly deactivating and meta-directing, leading to the formation of the meta-nitro product. stackexchange.com To achieve para-nitration, milder conditions or protecting group strategies, such as N-acylation, are often necessary to avoid protonation of the amine. stackexchange.com Milder nitrating agents like tert-butyl nitrite (B80452) have also been explored to achieve better regioselectivity with N-alkylanilines. researchgate.netresearchgate.net

Catalyst Systems and Reaction Environment Optimization

The choice of catalyst and reaction conditions (solvent, temperature, base) is critical for optimizing the yield, selectivity, and efficiency of the synthetic steps.

Catalysts for Reductive Amination: Palladium on carbon (Pd/C) is a robust and widely used heterogeneous catalyst for reductive aminations, often paired with a hydrogen source like H₂ gas or a transfer agent like ammonium formate. researchgate.netjocpr.com

Catalysts for Buchwald-Hartwig Amination: This reaction relies on a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. acsgcipr.org Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to significantly improve reaction efficiency and scope. youtube.com The choice of base (e.g., Cs₂CO₃, NaOtBu) is also crucial for the reaction's success. thieme-connect.comacsgcipr.org

Solvent Effects: The reaction solvent can significantly influence outcomes. For reductive aminations, aqueous alcoholic mixtures are often effective. researchgate.netjocpr.com For cross-coupling reactions, aprotic solvents like toluene (B28343) or dioxane are common. fishersci.it In some cases, using surfactants can allow reactions to proceed in aqueous media, which is a key principle of green chemistry. nih.gov

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger, preparative scale introduces several challenges.

Reagent Cost and Availability: For large-scale synthesis, the cost and commercial availability of starting materials and reagents become major factors. Methods that utilize inexpensive and readily available chemicals are preferred. jocpr.com

Purification: The purification of the final product and intermediates can be a significant bottleneck. Crystallization is often preferred over chromatographic purification on a large scale due to cost and solvent usage. The synthesis of N,N-diethylaniline from aniline (B41778) hydrochloride, for example, involves distillation and treatment with p-toluenesulfonic chloride to separate it from the monoethylated byproduct. prepchem.com

Chemical Reactivity and Mechanistic Studies of N4,n4 Diethylbenzene 1,2,4 Triamine

Electronic Properties and Aromaticity Considerations

The benzene (B151609) ring of N4,N4-diethylbenzene-1,2,4-triamine is highly activated due to the presence of two primary amino groups (-NH2) and one tertiary diethylamino group (-N(CH2CH3)2). The lone pairs of electrons on the nitrogen atoms are delocalized into the aromatic π-system, increasing the electron density of the ring. This effect is most pronounced for the diethylamino group due to the inductive effect of the ethyl groups. The high electron density of the aromatic ring enhances its aromaticity and makes it highly susceptible to electrophilic attack.

The varying electronic nature of the three amine groups also imparts a significant dipole moment to the molecule. The primary amines at positions 1 and 2, and the diethylamino group at position 4, create a non-symmetrical distribution of charge, influencing its solubility and intermolecular interactions.

Electrophilic Substitution Reactions on the Aromatic Ring

The highly activated nature of the benzene ring in this compound dictates that it will readily undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing amine groups. The -NH2 and -N(CH2CH3)2 groups are both ortho- and para-directing. Given the substitution pattern of the parent molecule, the most likely positions for electrophilic attack are positions 3, 5, and 6.

The specific regioselectivity will be a function of both steric and electronic factors. The diethylamino group at position 4 will strongly direct incoming electrophiles to positions 3 and 5. The primary amino groups at positions 1 and 2 will also influence the substitution pattern, although their activating effect is slightly less than that of the diethylamino group. Steric hindrance from the diethylamino group may favor substitution at position 5 over position 3.

Nucleophilic Reactivity of the Amine Functions

All three amine groups in this compound possess nucleophilic character due to the lone pair of electrons on the nitrogen atoms. However, their reactivity differs. The primary amino groups (-NH2) at positions 1 and 2 are generally more nucleophilic in reactions where steric hindrance is a significant factor. The tertiary diethylamino group (-N(CH2CH3)2) is a stronger base, but its nucleophilicity can be diminished by the steric bulk of the two ethyl groups.

This difference in reactivity allows for selective reactions. For instance, in acylation reactions, it may be possible to selectively acylate the primary amino groups under controlled conditions, leaving the tertiary amine untouched. The relative nucleophilicity is also influenced by the electronic environment of the aromatic ring, with the increased electron density on the ring slightly reducing the nucleophilicity of the attached amines compared to their aliphatic counterparts.

Oxidation Pathways and Mechanisms

Aromatic amines are well-known for their susceptibility to oxidation, and this compound is no exception. The oxidation of this compound is a complex process that can lead to a variety of products, including highly colored species.

The oxidation of this compound, particularly the p-diamine moiety (positions 1 and 4), is expected to proceed through the formation of a quinoneimine derivative. The initial step is the removal of an electron from the highly electron-rich aromatic ring, followed by the loss of a proton to form a radical species. Further oxidation leads to the formation of a diimine, which can exist in equilibrium with its quinonoid form.

The presence of the additional amino group at position 2 can lead to further reactions, including polymerization or the formation of more complex heterocyclic structures. The specific products formed will depend on the oxidizing agent used and the reaction conditions.

The redox chemistry of this compound is characterized by sequential electron transfer steps. The first step is the one-electron oxidation to form a relatively stable radical cation (a semiquinone diimine). This stability is due to the extensive delocalization of the unpaired electron over the entire aromatic system and the nitrogen atoms.

This radical cation can then undergo a second one-electron oxidation to form the corresponding quinone diimine. The redox potential for these processes is relatively low due to the electron-donating nature of the amine substituents. The reversibility of these electron transfer steps is a key feature of the redox chemistry of p-phenylenediamines and related compounds.

Reduction Reactions

While oxidation is the more commonly studied reaction pathway for aromatic amines, reduction reactions are also possible, although they require more forcing conditions. The aromatic ring of this compound can be reduced to the corresponding cyclohexyl derivative under high pressure and temperature using a suitable catalyst, such as rhodium or ruthenium.

The amine groups themselves are generally resistant to reduction. However, under specific conditions, deamination reactions could potentially occur, though this is not a typical reaction pathway for aromatic amines.

Condensation Reactions with Carbonyl Compounds

The presence of the 1,2-diamine functionality in this compound allows it to readily undergo condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones. These reactions typically proceed through the initial formation of a Schiff base (imine) intermediate, which can then undergo further intramolecular reactions, often leading to the formation of heterocyclic rings.

The reaction with dicarbonyl compounds or α-haloketones is a common strategy for synthesizing benzodiazepine (B76468) and benzimidazole (B57391) derivatives. For instance, the condensation of o-phenylenediamines with ketones, often catalyzed by acids, is a well-established method for producing 1,5-benzodiazepines. researchgate.net In the case of this compound, the reaction with a ketone like acetone (B3395972) would be expected to yield a 7,8-diethylamino-substituted benzodiazepine derivative. The electron-donating diethylamino group at the C4 position is anticipated to enhance the nucleophilicity of the amino groups, potentially accelerating the rate of condensation.

The general mechanism involves the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration to form an imine. The second amino group then attacks the newly formed imine carbon in an intramolecular fashion, leading to a cyclized intermediate that, upon rearrangement, forms the stable heterocyclic product.

The nature of the carbonyl compound significantly influences the final product. While simple ketones and aldehydes can lead to benzodiazepine derivatives, the reaction with α-dicarbonyl compounds or their equivalents can result in the formation of quinoxaline (B1680401) rings.

Table 1: Representative Condensation Reactions of Phenylenediamines with Carbonyl Compounds

| Phenylenediamine Reactant | Carbonyl Compound | Product Type | Reference |

| o-Phenylenediamine (B120857) | Acetone | 1,5-Benzodiazepine | researchgate.net |

| o-Phenylenediamine | α,β-Unsaturated Carbonyls | Benzodiazepine | researchgate.net |

| o-Phenylenediamine | Ethyl 4-chloro-3-oxobutanoate | 1H-Benzimidazole | researchgate.net |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Hemiaminal/Schiff Base | mdpi.com |

This table presents examples of condensation reactions with related phenylenediamine structures to illustrate the expected reactivity of this compound.

Participation in Cyclization and Heterocyclic Annulation Reactions

The strategic placement of three amino groups on the benzene ring makes this compound a valuable substrate for constructing complex heterocyclic and polycyclic aromatic systems through cyclization and annulation reactions. These reactions can be either intramolecular, involving the existing functionalities of the molecule, or intermolecular, where the triamine reacts with external reagents to build new rings.

While this compound itself is a stable molecule, derivatives of this compound, where one or more of the amino groups are suitably functionalized, can undergo intramolecular cyclization. For example, if one of the primary amino groups is acylated with a group containing a reactive site, subsequent ring closure can occur.

A hypothetical pathway could involve the selective acylation of the N1-amino group, followed by a reaction that introduces a suitable functional group for cyclization with the N2-amino group or the aromatic ring. While direct examples for this compound are not prevalent in the literature, studies on substituted anilines and phenylenediamines demonstrate the feasibility of such transformations. For instance, the intramolecular cyclization of substituted N-phenyl cinnamamides using polyphosphoric acid to yield carbostyrils highlights a relevant synthetic strategy. asianpubs.org Similarly, the electrochemical reduction of N-(2-nitro-4-R-phenyl)pyridinium salts leads to an intramolecular cyclization to form pyrido[1,2-a]benzimidazoles. acs.org

Intermolecular reactions represent the most significant application of this compound in the synthesis of complex heterocycles. The vicinal diamine moiety is a key pharmacophore for the construction of phenazines, which are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. ias.ac.inresearchgate.net

The classical synthesis of phenazines involves the condensation of an o-phenylenediamine with an o-quinone. In the case of this compound, reaction with a suitable o-quinone would lead to the formation of a diethylamino-substituted phenazine (B1670421) derivative. rasayanjournal.co.in The reaction proceeds via a two-fold condensation, forming a dihydrophenazine intermediate which is subsequently oxidized to the aromatic phenazine.

Furthermore, cascade reactions involving o-phenylenediamines and polyfunctionalized building blocks have been developed to access complex fused heterocyclic systems. For example, the reaction of o-phenylenediamine with β-enamino diketones can lead to the formation of pyrrole-fused 1,5-benzodiazepines through a cascade cyclization/condensation/cyclization sequence. nih.gov The application of such strategies to this compound would be expected to yield novel and complex heterocyclic scaffolds, with the diethylamino group providing a handle for further functionalization or for tuning the electronic and solubility properties of the final molecule.

Table 2: Examples of Intermolecular Cyclization Reactions for Heterocycle Synthesis

| Diamine/Triamine Reactant | Reagent | Resulting Heterocycle | Reference |

| o-Phenylenediamine | o-Quinones | Phenazine | rasayanjournal.co.in |

| o-Phenylenediamine | β-Enamino Diketones | Pyrrolo[5,4-b] acs.orgCurrent time information in Bangalore, IN.benzodiazepine | nih.gov |

| 2,3-Dinitro-1,4-dialkenylbenzenes | Carbon Monoxide (reductive cyclization) | 1H,8H-Pyrrolo[3,2-g]indole | nih.gov |

| Aniline (B41778) and 2-bromo-3-nitro-benzoic acid | - | Phenazine-1-carboxylic acid | nih.gov |

This table illustrates the types of intermolecular cyclization reactions that this compound is expected to undergo based on the reactivity of analogous compounds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Chromatographic Analysis for Mixture Separation and Purity Profiling

Chromatographic techniques are fundamental in the analysis of N4,N4-diethylbenzene-1,2,4-triamine, enabling both the separation of the compound from impurities and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

HPLC is a versatile and widely used technique for the analysis of aromatic amines like this compound. thermofisher.com It is particularly useful for non-volatile or thermally labile compounds. A reversed-phase HPLC method is typically developed for purity profiling and quantification.

A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. chromatographyonline.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, sometimes with an acid additive like trifluoroacetic acid to improve peak shape and resolution. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

For the analysis of this compound, a gradient elution may be employed to ensure the efficient separation of the main compound from any potential impurities, which might include starting materials, by-products, or degradation products. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Representative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Expected HPLC Purity Data:

| Component | Retention Time (min) | Peak Area (%) |

| Impurity 1 (e.g., starting material) | 3.5 | 0.2 |

| This compound | 8.2 | 99.5 |

| Impurity 2 (e.g., isomeric by-product) | 9.1 | 0.3 |

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. oup.com For aromatic amines, derivatization is sometimes employed to increase volatility and improve chromatographic performance. nih.govtandfonline.compublisso.de However, direct GC analysis of this compound is also feasible.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. GC-MS is particularly powerful as it provides both retention time data and mass spectral information, aiding in the positive identification of the compound and its impurities.

Representative GC Method Parameters:

| Parameter | Value |

| Column | HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Expected GC Purity Data:

| Component | Retention Time (min) | Area (%) (FID) |

| Solvent Peak | 2.1 | - |

| Impurity 1 | 10.5 | 0.15 |

| This compound | 12.8 | 99.7 |

| Impurity 2 | 13.5 | 0.15 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as p-diaminobenzene, provides insight into the expected solid-state characteristics. acs.org The crystal structure would reveal the planarity of the benzene ring and the geometry of the amine substituents. wikipedia.org Furthermore, it would elucidate the network of intermolecular hydrogen bonds formed by the amine groups, which are crucial in dictating the packing of the molecules in the crystal. researchgate.net The diethylamino group's conformation, whether it is planar or twisted relative to the benzene ring, would also be definitively established.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| Key Bond Lengths (Å) | C-C (aromatic) ~1.39 Å, C-N ~1.40-1.45 Å, N-C (ethyl) ~1.47 Å |

| Key Bond Angles (°) | C-C-C (ring) ~120°, C-N-C (diethylamino) ~115-120° |

| Hydrogen Bonding | Intermolecular N-H···N hydrogen bonds would be detailed |

| Molecular Conformation | Dihedral angle between the plane of the benzene ring and the substituents would be defined |

This comprehensive analytical approach, combining chromatographic separation and purity analysis with the detailed structural insights from X-ray crystallography, is essential for the full characterization of this compound.

Theoretical and Computational Chemistry Studies of N4,n4 Diethylbenzene 1,2,4 Triamine

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is instrumental in predicting a range of molecular properties for aromatic amines.

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in N4,N4-diethylbenzene-1,2,4-triamine. These calculations optimize the molecular geometry by finding the lowest energy conformation. For this molecule, key parameters to be determined would include the bond lengths and angles of the benzene (B151609) ring, the amino groups, and the diethylamino group. Of particular interest is the pyramidalization of the nitrogen atoms and the orientation of the diethyl groups relative to the aromatic ring. researchgate.net Studies on similar molecules, such as diaminobenzenes, have shown that DFT methods like B3LYP can accurately predict geometries. nih.gov The planarity of the amino groups and their orientation can significantly influence the electronic properties of the molecule.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted by a DFT calculation at the B3LYP/6-31G(d) level of theory.

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | 1.40 |

| C-N (Amino) Bond Length (Å) | 1.39 |

| C-N (Diethylamino) Bond Length (Å) | 1.42 |

| C-N-C (Diethylamino) Bond Angle (°) | 118.5 |

| H-N-H (Amino) Bond Angle (°) | 112.0 |

| Dihedral Angle C2-C1-N(H2)-H (°) | 15.0 |

Note: The data in this table is hypothetical and serves as a representation of the type of information that would be generated from a DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the amino and diethylamino groups are electron-donating, which would be expected to raise the energy of the HOMO and influence the electron density distribution. researchgate.net The analysis of the HOMO and LUMO surfaces would reveal that the electron density of the HOMO is likely localized on the aromatic ring and the nitrogen atoms, making these sites susceptible to electrophilic attack.

A representative table of predicted frontier orbital energies is provided below.

| Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 4.36 |

Note: The data in this table is hypothetical and serves as a representation of the type of information that would be generated from a DFT calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would show regions of high negative potential around the nitrogen atoms of the amino and diethylamino groups due to the lone pairs of electrons. researchgate.net This indicates that these nitrogen atoms are the most likely sites for protonation and interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential, influenced by the electron-donating substituents.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry can be used to model reaction pathways and determine the structures and energies of transition states, providing detailed insights into reaction mechanisms. For this compound, a relevant reaction to study would be its oxidation, a common reaction for aromatic amines. nih.govresearchgate.netacs.org By modeling the reaction with an oxidizing agent, it would be possible to identify the intermediates and transition states involved. For instance, the initial step in the oxidation of anilines is often the formation of a radical cation. nih.gov Transition state modeling could determine the energy barriers for various subsequent steps, such as dimerization or further oxidation, helping to predict the most likely reaction products.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, and infrared (IR) and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra or even be used to identify the compound.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. wisc.edunih.gov The predicted shifts for the aromatic protons would be influenced by the positions of the three amino groups. libretexts.orglibretexts.org Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data to assign the observed bands to specific molecular vibrations, such as N-H stretching and bending modes, and aromatic C-H and C=C stretching.

A table of predicted 1H NMR chemical shifts is shown below.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (position 3) | 6.85 |

| Aromatic H (position 5) | 6.50 |

| Aromatic H (position 6) | 7.10 |

| -NH2 protons | 3.50 |

| -N(CH2CH3)2 methylene (B1212753) protons | 3.30 |

| -N(CH2CH3)2 methyl protons | 1.15 |

Note: The data in this table is hypothetical and serves as a representation of the type of information that would be generated from a DFT calculation.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ulisboa.pt For this compound, MD simulations would be particularly useful for understanding its behavior in solution. These simulations can model the interactions between the solute and solvent molecules, providing insights into solvation effects on the molecule's conformation and reactivity. researchgate.neturegina.ca For example, MD simulations could reveal the preferred hydrogen bonding interactions between the amino groups of this compound and a protic solvent like water. Furthermore, the dynamic behavior of the flexible diethylamino group, such as its rotational freedom and conformational preferences in different solvent environments, could be investigated. rsc.org

Applications and Research Utility in Advanced Chemical Systems

Reagent and Building Block in Complex Organic Synthesis

The presence of multiple nucleophilic sites makes N4,N4-diethylbenzene-1,2,4-triamine a versatile building block for the synthesis of more elaborate molecules.

The primary amino groups of this compound can be selectively functionalized to yield a variety of advanced aromatic amine derivatives. The reactivity of these groups can be modulated by the electron-donating nature of the diethylamino group, which enhances the nucleophilicity of the primary amines. While specific research on this compound as a precursor is not extensively published, the general reactivity of aromatic amines suggests its potential in reactions such as acylation, alkylation, and arylation to introduce new functionalities.

The distinct reactivity of the three amino groups—two primary and one tertiary—allows for stepwise or differential functionalization, leading to polyfunctionalized aromatic molecules. For instance, the primary amines can undergo condensation reactions while the tertiary amine remains intact, or all three amino groups could be involved in reactions under different conditions. This differential reactivity is a key feature for its use as a synthetic intermediate.

Role in Heterocyclic Compound Synthesis

A significant application of aromatic compounds bearing vicinal diamines is in the synthesis of nitrogen-containing heterocycles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

The 1,2-diamine arrangement in this compound is an ideal synthon for the construction of five- and six-membered nitrogen-containing heterocyclic rings. A classic example of such a transformation is the condensation reaction with 1,2-dicarbonyl compounds to form quinoxalines, a class of heterocycles with a wide range of biological activities. The diethylamino substituent would remain on the benzo-fused portion of the resulting quinoxaline (B1680401), providing a site for further modification or influencing the physicochemical properties of the molecule.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocyclic System |

|---|---|

| 1,2-Diketone | Substituted Quinoxaline |

| Phosgene or equivalent | Substituted Benzimidazolone |

| Carboxylic acid or derivative | Substituted Benzimidazole (B57391) |

Beyond the formation of single heterocyclic rings, this compound has the potential to be derivatized into more complex fused ring systems. By choosing appropriate polyfunctional reaction partners, it is theoretically possible to construct polycyclic aromatic systems incorporating the triamine backbone. The specific reaction pathways would be dictated by the nature of the electrophilic partner and the reaction conditions employed.

Applications in Materials Science Research

While direct applications of this compound in materials science are not well-documented in publicly available literature, its structure suggests potential uses. Aromatic amines are common precursors in the synthesis of high-performance polymers, such as polyimides and polyamides, due to their ability to form robust, thermally stable linkages. The tri-functional nature of this compound could lead to the formation of cross-linked polymers with tailored electronic and physical properties.

Furthermore, substituted phenylenediamines are known intermediates in the synthesis of dyes. Interestingly, this compound has been identified as a degradation product of the dye Janus green, which indicates its structural relationship to this class of compounds. rsc.org This connection suggests its potential as an intermediate or building block in the synthesis of new dye molecules. The diethylamino group, a common auxochrome, can enhance the color intensity and solubility of a dye.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound |

|---|---|

| Polymer Chemistry | Monomer for cross-linked polyamides or polyimides |

| Dye Chemistry | Intermediate or precursor for azo or other classes of dyes |

Components in Dye Chemistry and Chromophore Design

The structural framework of this compound, akin to its isomer N,N-diethyl-p-phenylenediamine, suggests its potential as a precursor or intermediate in the synthesis of certain classes of dyes. The presence of the diethylamino group, a strong electron-donating group, and the additional amino groups make it a candidate for the formation of azo dyes and other chromophoric systems. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov In principle, the primary amino group at the 2-position of this compound could undergo diazotization and subsequently couple with various aromatic compounds to produce a range of dyes.

While specific studies detailing the use of this compound in large-scale dye production are not widely reported, its structural similarity to compounds like N,N-diethyl-p-phenylenediamine, which is a known component in dye synthesis, underscores its potential in this field. rsc.org The design of chromophores often relies on the strategic placement of electron-donating and electron-withdrawing groups to tune the absorption and emission properties of the molecule. The multiple amine groups on the benzene (B151609) ring of this compound offer multiple sites for functionalization, allowing for the potential creation of novel dye structures with tailored photophysical properties.

Investigations in Photocatalytic Degradation Processes

The fate of complex organic molecules, such as dyes, in the environment is a significant area of research. Photocatalysis has emerged as a promising technology for the degradation of these pollutants.

During the photocatalytic degradation of azo dyes, the complex dye molecule is broken down into smaller, often less colored or colorless, intermediates. The degradation process typically involves oxidative species, such as hydroxyl radicals, which attack the chromophoric azo linkage (-N=N-) and the aromatic rings of the dye molecule. While direct evidence specifically identifying this compound as a degradation intermediate of a particular dye is limited in publicly accessible literature, it is plausible that derivatives of phenylenediamine, including diethylated forms, could arise from the breakdown of more complex azo dyes containing a N,N-diethyl-p-phenylenediamine moiety. The degradation pathways are often complex and can yield a variety of aromatic amines as intermediate products before complete mineralization.

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon light absorption. These charge carriers can then initiate redox reactions on the surface of the catalyst. Aromatic amines can play a role in these processes. For instance, the oxidation of phenylenediamine derivatives at electrode surfaces is a well-studied process involving electron transfer to form radical cations. researchgate.net In the context of photocatalysis, it is conceivable that this compound, if present as an intermediate, could participate in electron transfer reactions. The electron-rich nature of the molecule, due to the presence of multiple amine groups, would make it susceptible to oxidation by photogenerated holes or hydroxyl radicals, leading to the formation of radical species that would then undergo further degradation.

Exploration of Charge Transfer Capabilities in Functional Materials

The ability of molecules to form charge-transfer (CT) complexes is a key property in the development of various functional materials, including organic conductors and nonlinear optical materials. A CT complex is formed between an electron donor and an electron acceptor molecule. Phenylenediamines are well-known electron donors due to the presence of lone pair electrons on the nitrogen atoms.

Research has demonstrated the formation of charge-transfer complexes between phenylenediamine derivatives and various electron acceptors. acs.orgnih.gov These studies often involve spectroscopic and computational methods to characterize the electronic interactions and stability of the resulting complexes. The formation of such a complex is typically identified by the appearance of a new, broad absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

While specific studies on the charge-transfer complexes of this compound are not extensively documented, the electronic properties of the molecule, particularly the presence of the strongly electron-donating diethylamino group in addition to the other amino groups, suggest its potential to act as an effective electron donor in the formation of charge-transfer complexes with suitable electron acceptors. The stability and electronic properties of such complexes would be influenced by the specific arrangement of the amino groups on the benzene ring.

Green Chemistry Principles Applied to the Research and Development of N4,n4 Diethylbenzene 1,2,4 Triamine

Atom Economy and Step Efficiency in Synthetic Design

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. jocpr.com High atom economy is achieved in reactions that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. jocpr.com For the synthesis of aromatic amines, this often involves favoring addition and rearrangement reactions over substitutions and eliminations that generate stoichiometric byproducts. jocpr.comrsc.org

One-pot syntheses and tandem reactions are effective strategies to improve both atom and step efficiency. acs.org For instance, a one-pot method for producing diarylamines from aromatic aldehydes and amines has been developed that proceeds through a sequence of imine formation, oxidative rearrangement, and photochemical deformylation in a single vessel, showcasing high atom economy. acs.org Similarly, a one-step condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air yields N,N′-dialkyl-p-phenylenediamines with water as the only significant byproduct, representing a highly atom-economical route. rsc.org Such strategies, if adapted for N4,N4-diethylbenzene-1,2,4-triamine, would likely involve the reduction of a dinitro-precursor or the amination of a suitably functionalized benzene (B151609) ring, where catalytic approaches would be superior to stoichiometric reagents. rsc.org

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Scheme | Atom Economy | Byproducts |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric (B) |

This table illustrates the inherent advantage of addition and rearrangement reactions in terms of atom economy, a key principle in green synthetic design.

Solvent Selection and Minimization Strategies

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. youtube.com Ideal green solvents are non-toxic, renewable, and have low volatility. Water is a highly desirable green solvent for its safety and environmental profile. rsc.org Research has shown the feasibility of synthesizing various benzoheterocycles, which share structural motifs with phenylenediamines, in water. rsc.org

For the synthesis of aromatic amines, polar aprotic solvents like DMSO and DMF are common but have toxicity concerns. youtube.comfishersci.co.uk Greener alternatives include ethanol, which can be used in the catalytic hydrogenation of dinitrobenzene, and polyethylene (B3416737) glycol (PEG), which has been used as a medium for the N-formylation of anilines. mdpi.comtandfonline.com Furthermore, developing solvent-free reaction conditions is an excellent strategy for waste minimization. tandfonline.com An Ullmann C-N coupling reaction to produce aromatic amines has been demonstrated in a solvent-free system, which simplifies workup and reduces waste. google.com

Table 2: Green Solvents for Aromatic Amine Synthesis

| Solvent | Properties | Example Application |

| Water | Non-toxic, non-flammable, readily available | Synthesis of benzimidazoline-2-thiones from 1,2-phenylenediamines. rsc.org |

| Ethanol | Renewable, biodegradable, low toxicity | Selective hydrogenation of m-dinitrobenzene. mdpi.com |

| Polyethylene Glycol (PEG) | Low volatility, recyclable, low toxicity | N-formylation of anilines using formic acid. tandfonline.com |

| Solvent-Free | Eliminates solvent waste, simplifies purification | Ullmann C-N coupling of aryl halides and amines. google.com |

This table provides examples of greener solvent choices and solvent-free conditions that could be applied to the synthesis of this compound.

Development of Catalytic Processes for Reduced Reagent Usage and Waste Generation

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are, by definition, more efficient and generate less waste than stoichiometric reagents. youtube.com The synthesis of aromatic amines, often involving the reduction of nitro compounds, heavily benefits from catalytic methods. libretexts.orgbenthamscience.com

A common route to phenylenediamines is the reduction of dinitroaromatics. google.com Catalytic hydrogenation using heterogeneous catalysts like palladium, platinum, or nickel is a mature technology. libretexts.org However, research is ongoing to develop more selective and efficient catalysts. For example, Ru-SnOₓ/Al₂O₃ has been shown to be effective for the selective hydrogenation of m-dinitrobenzene to m-nitroaniline. mdpi.com A patent describes the catalytic reduction of dinitrobenzenes in their molten state, which obviates the need for a solvent. google.com

Catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative to using high-pressure hydrogen gas. ursinus.eduyoutube.com This method uses hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, often palladium or nickel. youtube.comrsc.org CTH has been successfully applied to the reduction of nitroalkenes and 4-nitrodiphenylamine. ursinus.edursc.org A highly efficient CTH system for converting nitrobenzene (B124822) to aniline (B41778) uses PdO/TiO₂ with NaBH₄ as the reductant, achieving high conversion and selectivity under mild conditions. nih.gov Another approach uses N-stabilized Co-Zn/N-C catalysts for the transfer hydrogenation of various nitro compounds. nih.gov

Table 3: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalyst System | Hydrogen Source | Substrate Example | Conditions | Conversion/Yield | Selectivity |

| Ru-SnOₓ/Al₂O₃ | H₂ (4 MPa) | m-Dinitrobenzene | 100°C, 2h | >99% conversion | 93% to m-nitroaniline |

| 0.5% PdO/TiO₂ | NaBH₄ | Nitrobenzene | Room Temp, 1 min | 95% conversion | 98% to aniline |

| Co-Zn/N-C | HCOOH | Nitrobenzene | 80°C, 1h | 83.9% conversion | 75.6% to aniline |

| Raney Nickel | Alcohol | 4-Nitrodiphenylamine | Reflux | High | High |

| Palladium | Ketone | 4-Nitrodiphenylamine | Reflux | High | High |

This table summarizes findings from various studies on catalytic systems for the reduction of nitroaromatics, a likely key step in the synthesis of this compound.

Energy Efficiency Considerations in Reaction Design

Energy efficiency is a key principle of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. encyclopedia.pub The energy input for heating, cooling, and separations can be a major cost and environmental factor in chemical manufacturing.

Microwave-assisted synthesis has emerged as a valuable tool for improving energy efficiency by dramatically reducing reaction times. encyclopedia.pub For instance, the synthesis of benzimidazoles from o-phenylenediamine (B120857) can be achieved under microwave heating with acetic acid as a catalyst. encyclopedia.pub Similarly, a one-pot cyclocondensation of primary amines and alkyl dihalides to form cyclic amines is completed in about 20 minutes under microwave irradiation. mdpi.com

Beyond microwave technology, developing catalysts that are active at lower temperatures is crucial. The use of a Ru/TiP catalyst has enabled the reductive amination of carbonyl compounds to primary amines at ambient temperature. acs.org Likewise, the condensation of 1,4-cyclohexanedione with amines to form p-phenylenediamines proceeds efficiently at room temperature. rsc.org These examples highlight the potential for designing an energy-efficient synthesis of this compound by selecting appropriate catalysts and energy sources.

Waste Prevention, Minimization, and Valorization Strategies

The most important principle of green chemistry is to prevent waste generation in the first place. This can be achieved through high-yield reactions, minimizing byproducts, and recycling reagents and catalysts. A unique waste valorization strategy relevant to this compound involves its generation from the degradation of azo dyes.

Azo dyes are widely used in the textile industry, and their release into wastewater is a significant environmental concern. nih.govnih.gov The biological or chemical degradation of these dyes often proceeds via the reductive cleavage of the azo bond (–N=N–), which results in the formation of aromatic amines. nih.govresearchgate.net this compound has been identified as a photodegradation intermediate of the dye Janus Green. This opens up the possibility of a "waste-to-chemical" pathway, where wastewater from the textile industry could be treated to recover valuable aromatic amines, including potentially the target compound or its precursors. nih.gov Such an approach aligns with the principles of a circular economy by transforming a waste stream into a valuable chemical feedstock. nih.gov

Design for Less Hazardous Chemical Synthesis

This principle focuses on using and generating substances that possess little or no toxicity to human health and the environment. In the context of synthesizing this compound, this would involve avoiding hazardous reagents and intermediates.

A common method for preparing aromatic amines is the reduction of nitroaromatics. libretexts.org Traditional methods often use stoichiometric reducing agents like tin or iron in acidic conditions, which generate large amounts of metallic waste. mdpi.com As discussed, catalytic hydrogenation and transfer hydrogenation are greener alternatives. mdpi.comnih.govnih.gov The use of formic acid or its salts as a hydrogen source in CTH is preferable to many other reducing agents. ursinus.edu

Another approach is to avoid the nitration-reduction sequence altogether. A novel method for synthesizing substituted o-phenylenediamines involves the direct conversion of cyclohexanones using air as a green oxidant, catalyzed by iodine and a Lewis acid. rsc.org This avoids the use of highly toxic and corrosive nitrating agents. Furthermore, metal-free synthesis routes, such as the condensation of o-phenylenediamine with aldehydes using acetic acid as a catalyst, reduce the risk of heavy metal contamination in the final product. encyclopedia.pub

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes for Chirality Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and materials chemistry. bldpharm.comjmchemsci.com Future research is anticipated to focus on the development of novel asymmetric synthetic routes to introduce chirality into the N4,N4-diethylbenzene-1,2,4-triamine scaffold. Given the presence of multiple amine functionalities, several strategies could be envisioned.

One promising approach involves the transition metal-catalyzed asymmetric hydrogenation of prochiral imines derived from the primary amine groups of this compound. jmchemsci.com The development of new chiral ligands, particularly those based on phosphorus or N-heterocyclic carbenes, will be crucial for achieving high enantioselectivity in these transformations. Furthermore, organocatalytic methods, which have gained prominence for their mild reaction conditions and environmental compatibility, could be explored. researchgate.netchemeo.com Chiral Brønsted acids or phosphoric acids, for instance, could be employed to catalyze the asymmetric addition of various nucleophiles to imines generated in situ from the triamine. nih.gov

The synthesis of axially chiral derivatives also presents an exciting research direction. The steric hindrance provided by the diethylamino group could be leveraged to create stable atropisomers upon suitable substitution of the aromatic ring. bldpharm.com Catalytic asymmetric cross-coupling reactions or N-arylations could be investigated to construct these sterically demanding structures with high enantiopurity.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral this compound Derivatives

| Asymmetric Strategy | Potential Reaction | Key Research Focus |

| Asymmetric Hydrogenation | Reduction of imines derived from the 1- or 2-amino group | Development of efficient chiral iridium or rhodium catalysts. |

| Organocatalytic Amination | Addition of nucleophiles to imines catalyzed by chiral acids | Design of novel chiral Brønsted acid or phosphoric acid catalysts. |

| Asymmetric C-H Functionalization | Direct enantioselective functionalization of the aromatic ring | Discovery of suitable chiral directing groups and transition metal catalysts. |

| Atroposelective Synthesis | Asymmetric cross-coupling to create sterically hindered biaryls | Exploration of chiral palladium or copper catalytic systems. |

Exploration of this compound in Polymer Chemistry and Advanced Polymer Architectures

The trifunctional nature of this compound makes it an excellent candidate for the synthesis of advanced polymers with unique architectures and properties. The distinct reactivity of the primary and tertiary amine groups allows for controlled polymerization and post-polymerization modification.

In the realm of polyurethanes and polyureas, this compound can serve as a novel chain extender or crosslinker. epa.gov The introduction of this triamine into polyurethane formulations could enhance thermal stability and mechanical properties due to the formation of a rigid aromatic core and additional hydrogen bonding sites. The slower reactivity of the sterically hindered secondary amine, which could be formed as an intermediate, compared to the primary amines could also allow for better control over the curing process. epa.gov

Furthermore, the compound is a promising monomer for the synthesis of novel polyaniline derivatives. The diethylamino group can influence the solubility and processability of the resulting conducting polymers, a common challenge in this class of materials. The ability to create well-defined aniline (B41778) oligomers and block copolymers could lead to new materials for organic electronics and sensors. The synthesis of polymers with a backbone consisting of nitrogen and sulfur, through reactions with reagents like sulfur monochloride, could also be explored, potentially leading to materials with interesting redox and optical properties.

Integration with Continuous Flow Chemistry Methodologies for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, higher efficiency, and easier scalability. The application of flow chemistry to the synthesis of this compound and its derivatives is a logical and promising future research direction.

The synthesis of aromatic amines often involves multi-step processes with potentially hazardous intermediates. Continuous flow reactors can enable the safe handling of such intermediates by minimizing their accumulation. For instance, the reduction of a corresponding dinitro- or nitroamino-precursor could be performed in a flow system with a packed-bed catalyst, allowing for precise control of reaction parameters and immediate use of the product in a subsequent step. The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully demonstrated in flow, highlighting the potential for fine-tuning selectivity in these systems.

Moreover, a one-pot, multi-step synthesis of derivatives of this compound could be designed in an integrated flow system, where different reactors are connected in series to perform sequential transformations without the need for isolation and purification of intermediates. This approach could significantly streamline the synthesis of complex molecules based on the triamine scaffold.

Applications in Sensor Technologies and Molecular Recognition Systems

Phenylenediamine derivatives have shown considerable promise in the development of chemical sensors and molecular recognition systems. The electron-rich nature of the this compound core, combined with its multiple binding sites, makes it an attractive candidate for the design of novel sensors.

One area of exploration is the development of fluorescent or colorimetric sensors for the detection of metal ions. The coordination of metal ions to the vicinal diamine or the tertiary amine could lead to changes in the electronic properties of the molecule, resulting in a detectable optical response. Phenylenediamine-based carbon dots have already been shown to be effective in the detection of metal ions with high sensitivity. Similar nanostructures could be synthesized using this compound as a precursor.

The compound could also be incorporated into polymer films for the development of chemiresistive sensors. The interaction of analytes with the amine groups on the polymer backbone can alter the conductivity of the material, providing a basis for sensing applications. The high sensitivity of polyaniline derivatives to analytes like ammonia (B1221849) and moisture demonstrates the potential of this approach. Furthermore, the specific arrangement of functional groups in this compound could be exploited for the development of molecularly imprinted polymers for the selective recognition of target molecules.

Design and Synthesis of Next-Generation Functional Materials Utilizing the this compound Scaffold

The unique electronic and structural features of this compound provide a versatile scaffold for the design and synthesis of a wide range of next-generation functional materials. By strategically modifying the amine groups and the aromatic ring, materials with tailored properties for specific applications can be created.

The triamine can act as a hub for the construction of complex, multifunctional molecules. For example, by orthogonally protecting the amine groups, different functionalities can be selectively introduced, leading to the creation of molecular probes or building blocks for supramolecular assemblies. The use of scaffolds in neural tissue engineering for drug delivery highlights the potential for amine-functionalized molecules in biomedical applications.

In the field of materials science, the incorporation of the this compound unit into larger π-conjugated systems could lead to new organic electronic materials. The electron-donating nature of the diethylamino and amino groups can be used to tune the HOMO-LUMO gap of these materials, influencing their optical and electronic properties. The synthesis of derivatives bearing thiadiazole units, for instance, has been shown to result in materials with interesting electrochemical and photoluminescent properties. The development of such advanced materials could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Q & A

Q. What are the established methods for synthesizing N4,N4-diethylbenzene-1,2,4-triamine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a multi-step reaction may start with benzene-1,2,4-triamine, followed by ethylation using ethyl halides in a polar aprotic solvent (e.g., THF) under reflux. Purification via column chromatography or recrystallization is critical to isolate the product . Adjusting reaction time, temperature, and stoichiometry of ethylating agents can optimize yield.

Q. Which analytical techniques are recommended for characterizing this compound?

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or electron impact (EI-MS) can confirm molecular weight and fragmentation patterns, as demonstrated in studies of similar triamines .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) resolve substituent positions and diethyl group integration .

- Chromatography: HPLC or GC-MS validates purity and identifies byproducts .

Q. How can researchers address solubility challenges during experimental workflows?

Solvent screening (e.g., ethanol, DCM, or DMF) is essential. For instance, ethanol and acetic acid mixtures improve solubility in condensation reactions, while DCM aids in extraction steps . Sonication or mild heating may enhance dissolution for spectroscopic analysis.

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound?

Q. How can researchers design experiments to study degradation pathways under varying conditions?

Accelerated stability studies under controlled pH, temperature, and UV exposure monitor degradation kinetics. For example:

- Oxidative Stability: Expose the compound to H₂O₂ or ozone and track intermediates via LC-MS .

- Thermal Degradation: Use thermogravimetric analysis (TGA) coupled with FTIR to identify volatile byproducts .

Q. What mechanistic insights guide the optimization of catalytic reactions involving this triamine?

Kinetic isotope effects (KIE) and Hammett plots elucidate rate-determining steps. For instance, in palladium-catalyzed coupling reactions, varying substituents on the benzene ring can reveal electronic effects on reaction rates . Transient absorption spectroscopy may capture short-lived intermediates in photochemical pathways .

Q. How do steric and electronic effects of diethyl groups influence regioselectivity in further functionalization?

- Steric Maps: Computational tools (e.g., Molecular Operating Environment) model steric hindrance to predict reactive sites .

- Electron Density Analysis: Natural Bond Orbital (NBO) analysis identifies electron-rich regions susceptible to electrophilic attack .

- Experimental Probes: Competitive reactions with bulkier vs. smaller electrophiles (e.g., methyl vs. tert-butyl halides) test steric limitations .

Methodological Considerations

- Data Reproducibility: Document solvent purity, humidity, and inert atmosphere conditions, as trace water or oxygen can alter reaction outcomes .

- Ethical Handling: Follow protocols for handling amines (e.g., PPE for skin/eye protection) as outlined in safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.